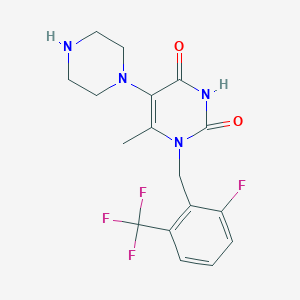

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione

Description

This compound belongs to the pyrimidine-2,4-dione class, characterized by a bicyclic core with substituents at positions 1, 5, and 5. The methyl group at position 6 contributes to steric modulation. Such structural features are often associated with improved pharmacokinetic profiles, including metabolic stability and target binding affinity.

Properties

IUPAC Name |

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGIZYSWXILRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 2-fluoro-6-(trifluoromethyl)benzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Chemical Reactions Analysis

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- Target Compound : Pyrimidine-2,4-dione core.

- Analog from Literature: Thieno[2,3-d]pyrimidine-2,4-dione derivatives, such as 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones . In contrast, the target compound’s simpler pyrimidine core may improve synthetic accessibility and metabolic stability.

Substituent Analysis

Physicochemical Properties

- Melting Points : The analog exhibits high melting points (180–220°C) due to strong intermolecular forces and crystallinity . The target compound’s fluorinated benzyl group may further elevate melting points via halogen-based interactions, though empirical data are lacking.

- Solubility : The piperazine group in the target compound likely enhances water solubility compared to the analog’s phenyl group, which is predominantly hydrophobic.

Research Findings and Limitations

Key Observations

Structural Flexibility : Modifications at position 1 (e.g., fluorinated benzyl vs. alkyl) significantly alter lipophilicity and metabolic stability.

Activity Divergence: Piperazine vs.

Data Gaps

- No empirical data on the target compound’s melting point, solubility, or bioactivity are available in the cited literature.

- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) between the target and analogs are absent.

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. Its molecular formula is , with a molecular weight of approximately 328.25 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group, which may contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrimidine derivatives against various bacterial strains, suggesting that the trifluoromethyl substitution may enhance antimicrobial potency due to increased lipophilicity and membrane permeability .

Anticancer Potential

The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Caspase activation |

| MCF-7 (Breast Cancer) | 3.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 4.0 | Apoptosis via mitochondrial pathway |

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : By binding to active sites on enzymes like DHFR, the compound disrupts normal cellular functions.

- Receptor Modulation : The piperazine moiety can facilitate interactions with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

- Apoptotic Pathways : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or by activating death receptors.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of the compound on breast cancer cells and found that it significantly reduced cell viability through apoptosis induction at concentrations as low as 3 μM .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that derivatives showed promising inhibition zones comparable to standard antibiotics .

- Neuropharmacological Effects : Preliminary research indicated that the compound modulates serotonin receptors, suggesting potential applications in treating mood disorders .

Q & A

Q. How can crystallographic data inform the design of co-crystals or salts for improved solubility?

- Methodological Answer :

- Single-crystal X-ray : Resolve structure to identify hydrogen-bond donors (e.g., pyrimidine-dione N–H) for co-former selection (e.g., succinic acid) .

- Salt formation : Screen with HCl, maleic acid, or sodium benzoate in ethanol/water mixtures. Monitor solubility via UV-Vis (λ = 260 nm) .

- Powder XRD : Compare diffraction patterns of co-crystals vs. parent compound to confirm new phase formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.